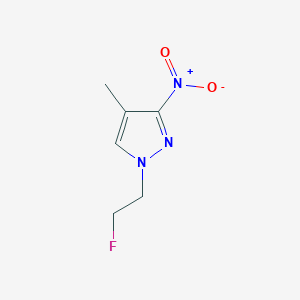

![molecular formula C17H17NO2S B2939952 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 797780-57-5](/img/structure/B2939952.png)

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the class of thiazolone derivatives. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Organic Semiconductors

Benzo[d]thiazole derivatives have been studied for their potential in the development of organic semiconductors. The synthesis and structural analysis of new isomers, such as benzo[d][1,2,3]thiadiazole (isoBT), have been explored for applications in electronics, including transistors, solar cells, photodetectors, and thermoelectrics. These derivatives have been found to complement existing materials, offering high-performance optoelectronic characteristics, such as enhanced hole mobilities and power conversion efficiencies in solar cell applications (Chen et al., 2016).

Green Chemistry and Synthesis

The compound's structural motif has been employed in green chemistry for synthesizing new molecules with potential antifungal properties. A notable example involves the synthesis of benzyl-substituted thiobenzoazoles through environmentally friendly approaches. These synthesized compounds have shown promising antifungal activity against phytopathogenic fungi, positioning them as potential agrochemicals for managing plant diseases (Ballari et al., 2017).

Advanced Material Applications

The compound's derivatives have been investigated for their suitability in advanced material applications, such as fluorescent chemosensors for metal ion detection. Research has led to the development of novel pyrazoline heterocyclic chromophores capable of detecting metal ions like Fe3+ with high selectivity and sensitivity. These chromophores offer potential applications in environmental monitoring and the development of sensing materials (Khan, 2020).

Fluorescent Sensors

Benzo[d]thiazole derivatives have also been synthesized as fluorescent sensors for metal ions, demonstrating high sensitivity and selectivity for Al3+ and Zn2+. These compounds have shown potential in various analytical applications, including the detection of metal ions in environmental samples (Suman et al., 2019).

Mécanisme D'action

Target of Action

The primary target of the compound 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one, also known as 3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the enzyme . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the management of Type II diabetes .

Pharmacokinetics

The compound has demonstrated good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting favorable bioavailability.

Result of Action

The compound exhibits good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also demonstrates good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.

Propriétés

IUPAC Name |

3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYPSZUJNIAEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)

![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)

![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)

![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)